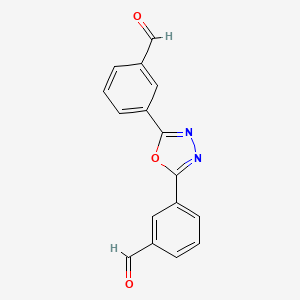
3,3'-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is a heterocyclic compound containing an oxadiazole ring. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydrative cyclization of hydrazides using agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating in an inert solvent to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically require specific conditions such as controlled temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets and pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different structural properties.
1,2,5-Oxadiazole: Known for its energetic properties and applications in explosives.
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: A compound with similar structural features but different functional groups.
Uniqueness
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dibenzaldehyde is unique due to its specific arrangement of the oxadiazole ring and benzaldehyde groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
131491-73-1 |
|---|---|
Molekularformel |
C16H10N2O3 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
3-[5-(3-formylphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde |
InChI |
InChI=1S/C16H10N2O3/c19-9-11-3-1-5-13(7-11)15-17-18-16(21-15)14-6-2-4-12(8-14)10-20/h1-10H |
InChI-Schlüssel |
XYGHNDZITAIJJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC(=C3)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
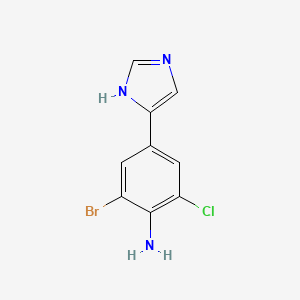
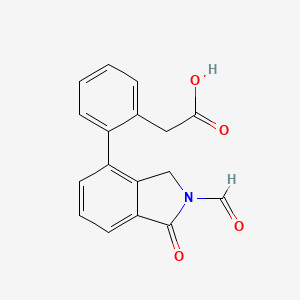

![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
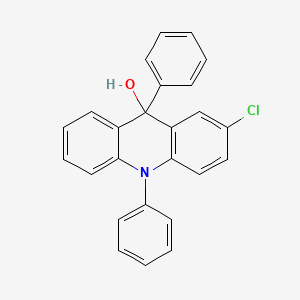
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
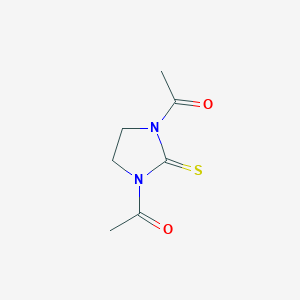

![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
